![molecular formula C14H14Cl3PSi B14131145 Diphenyl[2-(trichlorosilyl)ethyl]phosphane CAS No. 4145-77-1](/img/structure/B14131145.png)
Diphenyl[2-(trichlorosilyl)ethyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is an organophosphorus compound that features a phosphine group bonded to a trichlorosilyl-ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable trichlorosilyl-ethyl precursor. One common method is the reaction of diphenylphosphine with 2-(trichlorosilyl)ethyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diphenyl[2-(trichlorosilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the trichlorosilyl group.
Coordination: Transition metal salts like palladium or platinum complexes are used for coordination reactions.
Major Products Formed
Oxidation: Diphenyl[2-(trichlorosilyl)ethyl]phosphine oxide.
Substitution: Substituted silyl-phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
Diphenyl[2-(trichlorosilyl)ethyl]phosphane has several applications in scientific research:
Materials Science: Employed in the synthesis of novel materials with unique properties, such as polymers and nanocomposites.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which diphenyl[2-(trichlorosilyl)ethyl]phosphane exerts its effects involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphine group acts as a donor ligand, stabilizing metal complexes and facilitating various chemical transformations. The trichlorosilyl group can also undergo reactions, contributing to the compound’s versatility.
相似化合物的比较
Similar Compounds
Diphenyl[2-(triethoxysilyl)ethyl]phosphine: Similar structure but with ethoxy groups instead of chloro groups.
Diphenyl[2-(trifluorosilyl)ethyl]phosphine: Contains fluorine atoms, leading to different reactivity and properties.
Uniqueness
Diphenyl[2-(trichlorosilyl)ethyl]phosphane is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in research and industry.
属性
CAS 编号 |
4145-77-1 |
|---|---|
分子式 |
C14H14Cl3PSi |
分子量 |
347.7 g/mol |
IUPAC 名称 |
diphenyl(2-trichlorosilylethyl)phosphane |
InChI |
InChI=1S/C14H14Cl3PSi/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
XRUDEKBFZZCMAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CC[Si](Cl)(Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



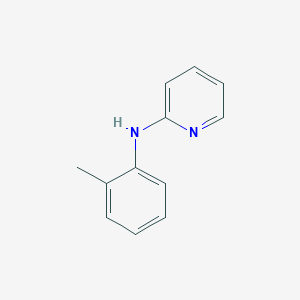
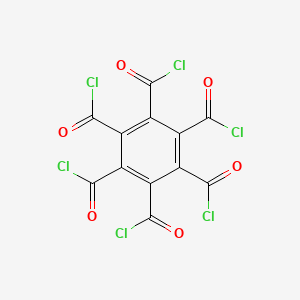
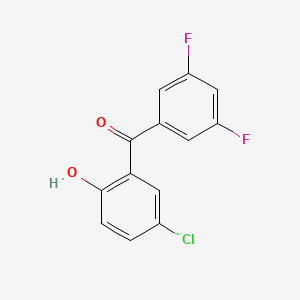
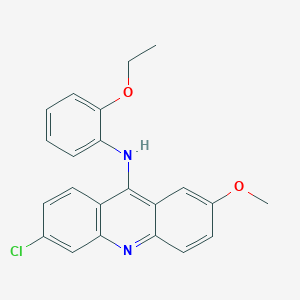
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)


![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
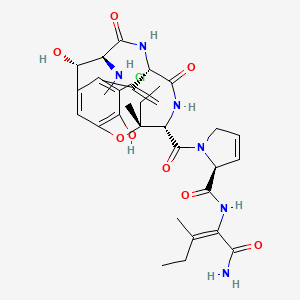
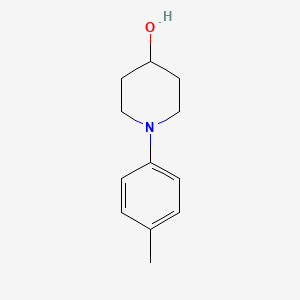
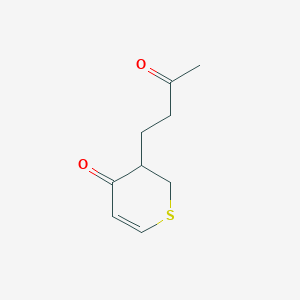
![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
